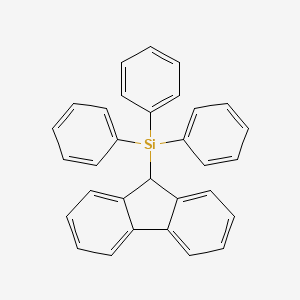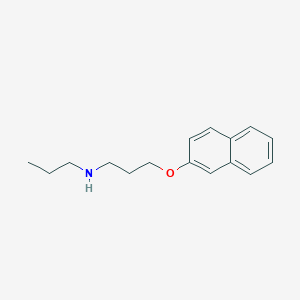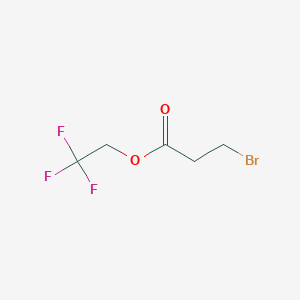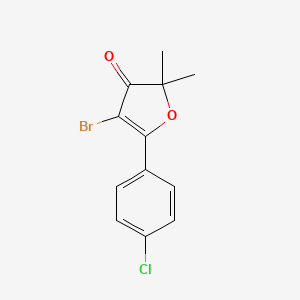
4-formyl-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-N-3-pyridinylbenzamide is an organic compound with the molecular formula C13H10N2O It features a benzaldehyde moiety substituted with a pyridinylaminocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-3-pyridinylbenzamide typically involves the reaction of 4-formylbenzoic acid with 3-aminopyridine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-formyl-N-3-pyridinylbenzamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(3-Pyridinylaminocarbonyl)benzoic acid.
Reduction: 4-(3-Pyridinylaminocarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-formyl-N-3-pyridinylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-formyl-N-3-pyridinylbenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The pyridinylaminocarbonyl group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-Formylbenzoic acid: An aromatic aldehyde with a carboxylic acid group.
3-Aminopyridine: A pyridine derivative with an amino group.
Uniqueness
4-formyl-N-3-pyridinylbenzamide is unique due to the presence of both a pyridinylaminocarbonyl group and an aldehyde group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H10N2O2 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-formyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-3-5-11(6-4-10)13(17)15-12-2-1-7-14-8-12/h1-9H,(H,15,17) |
Clave InChI |
XNSAEKDLASXTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone](/img/structure/B8396382.png)


![8-Chloro-5-methyl-imidazo[1,2-a]pyrazine](/img/structure/B8396401.png)

![2-Bromo-3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5-(1H)-one](/img/structure/B8396408.png)





